molecular formula C5H13NO2 B117271 Methylaminoacetaldehyde dimethyl acetal CAS No. 122-07-6

Methylaminoacetaldehyde dimethyl acetal

Cat. No.: B117271
CAS No.: 122-07-6
M. Wt: 119.16 g/mol
InChI Key: HUMIEJNVCICTPJ-UHFFFAOYSA-N
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Description

Methylaminoacetaldehyde dimethyl acetal, also known as 1,1-dimethoxy-2-methylaminoethane, is an organic compound with the molecular formula C5H13NO2. It is a colorless to light yellow liquid with a molecular weight of 119.16 g/mol. This compound is primarily used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Preparation Methods

Methylaminoacetaldehyde dimethyl acetal can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetaldehyde dimethyl acetal with a methylamine methanol solution. The reaction is typically carried out in an autoclave at elevated temperatures (130-135°C) and pressures (up to 1.2 MPa) for about six hours. After the reaction, the mixture is cooled, neutralized, and the product is isolated through vacuum distillation .

Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring high yield and purity of the final product. The use of dehydrating agents and catalysts can further optimize the reaction efficiency .

Chemical Reactions Analysis

Methylaminoacetaldehyde dimethyl acetal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethyl acetal group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include various substituted amines, aldehydes, and other functionalized organic compounds .

Scientific Research Applications

Methylaminoacetaldehyde dimethyl acetal has several scientific research applications:

Comparison with Similar Compounds

Methylaminoacetaldehyde dimethyl acetal can be compared with similar compounds such as:

    Aminoacetaldehyde dimethyl acetal: Similar in structure but lacks the methyl group on the nitrogen atom.

    Dimethylaminoacetaldehyde diethyl acetal: Contains ethyl groups instead of methyl groups on the acetal moiety.

    Chloroacetaldehyde dimethyl acetal: Contains a chlorine atom instead of a methylamino group.

The uniqueness of this compound lies in its specific reactivity and applications in synthesizing biologically active compounds and its role as an intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

2,2-dimethoxy-N-methylethanamine
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InChI

InChI=1S/C5H13NO2/c1-6-4-5(7-2)8-3/h5-6H,4H2,1-3H3
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InChI Key

HUMIEJNVCICTPJ-UHFFFAOYSA-N
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Canonical SMILES

CNCC(OC)OC
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Molecular Formula

C5H13NO2
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DSSTOX Substance ID

DTXSID3051620
Record name 2,2-Dimethoxyethyl(methyl)amine
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Molecular Weight

119.16 g/mol
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Physical Description

Nearly colorless clear liquid; [MSDSonline]
Record name 2,2-Dimethoxyethyl(methyl)amine
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Vapor Pressure

4.5 [mmHg]
Record name 2,2-Dimethoxyethyl(methyl)amine
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CAS No.

122-07-6
Record name (Methylamino)acetaldehyde dimethyl acetal
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Record name Ethanamine, 2,2-dimethoxy-N-methyl-
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Record name 2,2-dimethoxyethylmethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction Methylaminoacetaldehyde dimethyl acetal is known for?

A1: this compound is frequently employed in condensation reactions. For example, it reacts with potassium thiocyanate in acidic conditions to produce 2-14C-Methimazole []. It can also react with resorcinol or methylresorcinol in an acidic medium, leading to the formation of 2,2-bis[(2,4-dihydroxyaryl)ethyl]methylamine hydrochlorides [].

Q2: How does this compound interact with calixarenes?

A2: this compound, along with formalin, reacts with calixarenes through Mannich reactions. This results in the formation of Mannich bases with the calixarene platform. Specifically, calix[4]resorcinols modified with acetal groups in the aminomethyl fragment, synthesized via this method, demonstrate a unique aggregation behavior. These modified calix[4]resorcinols form head-to-head supramolecular aggregates in chloroform at low concentrations [].

Q3: Are there any applications of this compound in material science?

A3: Yes, this compound can be used to modify polysaccharides like starch, gum, or cellulose. When reacted with these polysaccharides, it introduces acetal groups, resulting in polysaccharide esters. These modified polysaccharides have various applications such as coatings, adhesives, paper additives, and even in foodstuffs [].

Q4: What analytical techniques are commonly used to study this compound and its derivatives?

A4: Various analytical techniques are employed to characterize this compound and its reaction products. For instance, dielcometric titration was used to study the aggregation behavior of calix[4]resorcinols modified with acetal groups derived from this compound []. Additionally, radio purity analysis is crucial when working with radiolabeled derivatives like 2-14C-Methimazole, synthesized using this compound [].

Q5: Is there research exploring the structure-activity relationship of compounds derived from this compound?

A5: Yes, research has investigated the structure and properties of N-[2,2-bis(2,4-dihydroxyaryl)ethyl]-N-methylamines and their hydrohalides, which are synthesized using this compound []. While detailed structure-activity relationship studies are not explicitly described in the provided abstracts, this area of research highlights the interest in understanding how structural modifications to this compound derivatives influence their properties and potential applications.

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